

Application Notes: Synthesis of PROTACs Using Bromo-PEG3-THP on Solid Phase

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Compound of Interest

Compound Name: *Bromo-PEG3-THP*

Cat. No.: *B11832223*

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Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of target proteins of interest (POIs).^{[1][2]} A typical PROTAC is composed of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.^{[2][3][4]} By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven pharmacology offers a powerful strategy to address proteins previously considered "undruggable" with traditional small-molecule inhibitors.

The Role of the Linker in PROTAC Design

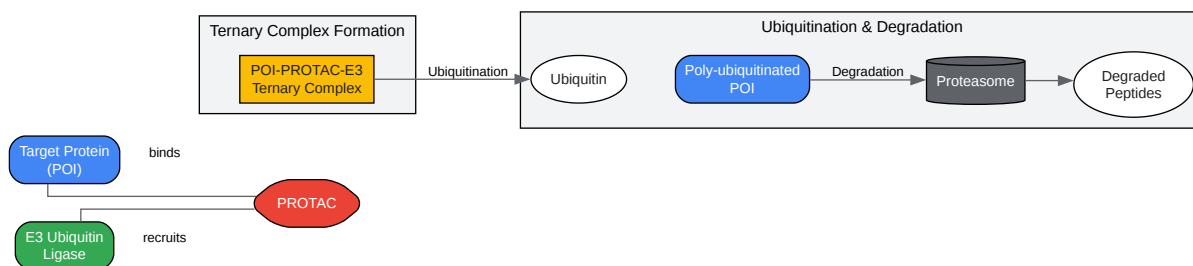
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex, which in turn affects the efficiency of protein degradation. Polyethylene glycol (PEG) based linkers are frequently employed to improve the physicochemical properties of PROTACs, such as aqueous solubility and cell permeability. **Bromo-PEG3-THP** is a versatile PEG-based linker featuring a terminal bromide for nucleophilic substitution and a tetrahydropyran (THP)-protected alcohol, providing a flexible handle for sequential conjugation in PROTAC synthesis.

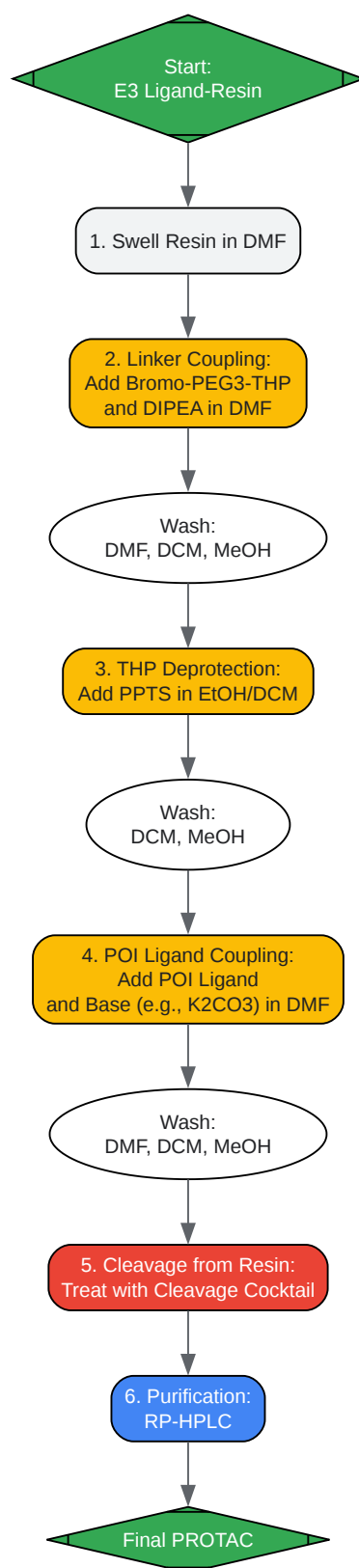
Advantages of Solid-Phase Synthesis

Solid-phase synthesis provides a streamlined and efficient methodology for constructing PROTACs. This technique simplifies the purification process at each step, as excess reagents and byproducts are easily removed by washing the solid support. It enables the use of excess reagents to drive reactions to completion and is highly amenable to the rapid assembly of diverse PROTAC libraries for structure-activity relationship (SAR) studies.

PROTAC Mechanism of Action

The mechanism of action for a PROTAC involves recruiting a specific E3 ubiquitin ligase to a target protein, which the ligase would not typically recognize. This induced proximity triggers the transfer of ubiquitin molecules to the target protein, leading to its degradation.





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